6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPUVZSNDXJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain nucleoside transporters, which are crucial for nucleotide synthesis and regulation of adenosine function. The nature of these interactions involves binding to the active sites of these transporters, thereby inhibiting their function and affecting cellular nucleotide levels.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the uptake of nucleosides, leading to alterations in nucleotide pools and subsequent changes in gene expression. Additionally, it has been observed to impact cell viability and protein expression, although it does not affect the internalization of certain transporters.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of nucleoside transporters, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters. This inhibition is irreversible and non-competitive, suggesting that the compound binds to a different site than conventional inhibitors. Molecular docking studies have supported these findings, indicating a unique binding site for this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under various conditions. Long-term effects on cellular function have been observed, including sustained inhibition of nucleoside uptake and alterations in cellular metabolism. These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transporters without causing significant toxicity. At higher doses, toxic effects such as reduced cell viability and adverse impacts on cellular function have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound undergoes hydroxylation and glucuronidation, leading to the formation of metabolites that are excreted from the body. These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy and reducing potential off-target effects.
Biological Activity
6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the condensation of 6-chloro-2-methylpyrimidin-4-amine with 2-fluorobenzaldehyde under acidic or basic conditions, often using solvents like ethanol or methanol. The product is purified through recrystallization or chromatography.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H12FN5
- Molecular Weight: 233.25 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL for effective variants .
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines, including HeLa and K562. Studies have reported IC50 values of approximately 53.02 µM against gastric adenocarcinoma (AGS) cells, indicating moderate cytotoxicity while maintaining low toxicity towards normal cell lines (HUVEC) .
Table 1: Anticancer Activity Data
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to their active sites, thereby blocking catalytic functions and modulating signal transduction pathways within cells.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various pyrimidine derivatives, including those structurally related to the target compound. Results showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
-
Cytotoxicity Evaluation :
- In vitro assays demonstrated that derivatives of the compound displayed enhanced cytotoxicity against cancer cell lines compared to their parent compounds. The presence of specific functional groups was found to significantly influence their biological activity, highlighting the importance of structural modifications in drug design .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine. Research indicates that modifications to the pyrimidine core can enhance cytotoxicity against various cancer cell lines, including gastric adenocarcinoma and HeLa cells. For instance, the compound demonstrated an IC50 value of 53.02 µM against AGS gastric cancer cells, indicating promising activity in inhibiting tumor growth .
Case Study: Synthesis and Biological Evaluation
A study synthesized several derivatives of 6-methyl-2-phenylpyrimidin-4-amine and evaluated their cytotoxic effects. The derivatives were characterized using spectroscopy techniques, and their structures were confirmed through single-crystal X-ray analysis. The presence of intramolecular N–H···N hydrogen bonds was noted as a contributing factor to their biological activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrimidine derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies reported that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Research Findings
A review summarized the synthesis and structure–activity relationships (SAR) of pyrimidine derivatives, noting that specific modifications led to enhanced anti-inflammatory properties. For example, compounds with electron-donating groups showed increased potency against COX enzymes, suggesting that structural optimization could lead to more effective anti-inflammatory agents .
Inhibition of Metabolic Pathways in Cancer
Another promising application of this compound is its potential as an inhibitor of the inducible form of 6-phosphofructose-2-kinase (iPFK-2). This enzyme plays a crucial role in glycolysis, particularly in cancer cells that exhibit the Warburg effect—an increased reliance on glycolysis for energy production even in the presence of oxygen .
Implications for Cancer Treatment
Inhibiting iPFK-2 could reduce the high glycolytic rates in tumor cells, thereby impairing their growth and survival. This approach may provide a novel therapeutic strategy for various cancers by targeting metabolic pathways crucial for tumor proliferation .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Structural and Electronic Comparisons
- This may influence binding interactions in biological systems. In N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the fluorophenyl group at C4 and methoxy group at C5 create a balance of electron-withdrawing and donating effects, stabilizing intramolecular N–H⋯N hydrogen bonds .
Substituent Impact on Conformation :
- Dihedral angles between the pyrimidine core and substituents vary significantly. For example:
- In the target compound, the (2-fluorophenyl)methyl group likely induces a larger dihedral angle (~86° for similar analogs ) compared to non-fluorinated benzyl groups (~12° in N-(4-chlorophenyl) derivatives ).
- 4-Methyl-6-phenylpyrimidin-2-amine exhibits dihedral angles of 29.41° and 46.32° between phenyl and pyrimidine rings, highlighting substituent-dependent planarity .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine generally follows a multi-step approach involving:
- Construction of the 2-methylpyrimidin-4-amine core.
- Introduction of the (2-fluorophenyl)methyl substituent at the 6-position.
- Functional group transformations to achieve the target amine.
The pyrimidine core is typically synthesized via condensation reactions involving amidines and appropriate β-alkoxy or β-aminopropionitriles, followed by selective substitution reactions to install the desired substituents.
Preparation of the Pyrimidine Core
A key intermediate related to the target compound is 2-methyl-4-amino-5-aminomethylpyrimidine, which is structurally close to the target compound's pyrimidine ring system. An improved industrial process for preparing such pyrimidine derivatives involves:
- Starting from β-alkoxypropionitriles.
- Conversion to 5-alkoxymethylpyrimidines via condensation with acetamidine.
- Direct amination of 5-alkoxymethylpyrimidines to 2-methyl-4-amino-5-aminomethylpyrimidine using ammonia in the presence of Lewis acid catalysts such as aluminum oxide.
This method avoids cumbersome reduction steps and toxic intermediates, offering a high-selectivity route to aminomethyl-substituted pyrimidines at elevated temperatures (180–350 °C) in inert solvents or ammonia itself.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | β-alkoxypropionitrile + alkyl formate | Alkali metal alkoxide, pressure CO, lower alkanol | Formation of α-formyl-β-alkoxypropionitrile |
| 2 | Alkylation of α-formyl intermediate | Dimethyl sulfate or similar alkylating agent | Formation of enol ether intermediate |
| 3 | Condensation with acetamidine | Heat, solvent | Formation of 5-alkoxymethylpyrimidine |
| 4 | Amination with NH3 + Lewis acid catalyst | 180–350 °C, solvents like cyclohexane or toluene | Direct conversion to 2-methyl-4-amino-5-aminomethylpyrimidine |
Introduction of the (2-Fluorophenyl)methyl Group
The installation of the (2-fluorophenyl)methyl substituent at the 6-position of the pyrimidine ring is typically achieved via nucleophilic substitution or cross-coupling reactions involving:
- Halogenated pyrimidine precursors (e.g., 6-chloromethyl or 6-bromomethyl derivatives).
- Reaction with 2-fluorobenzyl nucleophiles or organometallic reagents (e.g., 2-fluorobenzyl lithium or Grignard reagents).
- Alternatively, catalytic coupling methods such as Suzuki or Negishi couplings can be employed if appropriate boronic acid or organozinc reagents are available.
While specific detailed procedures for this exact substitution are sparse in the public domain, analogous pyrimidine functionalizations with fluorophenylmethyl groups follow these well-established synthetic routes.
Representative Synthetic Example (Literature-Inspired)
A plausible synthetic route combining the above strategies is:
Synthesis of 2-methyl-4-amino-5-chloromethylpyrimidine
Prepared by condensation of β-chloropropionitrile derivatives with acetamidine followed by amination.Nucleophilic substitution with 2-fluorobenzylamine or 2-fluorobenzyl nucleophile
Displacement of the chloromethyl group by 2-fluorobenzylamine under basic conditions to yield this compound.Purification and characterization
Standard chromatographic techniques and spectral methods (NMR, MS) to confirm structure and purity.
Comparative Data Table of Key Preparation Parameters
Research Findings and Notes
The improved amination process of 5-alkoxymethylpyrimidines to aminomethylpyrimidines offers industrial scalability and safety advantages over older methods involving toxic β-aminopropionitriles or reductive amination steps.
The selective introduction of fluorophenylmethyl groups on pyrimidines is commonly achieved via nucleophilic substitution or transition-metal catalyzed cross-coupling, although specific conditions for the 2-fluorophenyl substituent require optimization due to electronic effects of fluorine.
No direct synthesis procedures for this compound were found in public patents or chemical literature databases; however, the combination of known pyrimidine functionalization methods and amination processes provides a robust synthetic framework.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for confirming the structure and purity of intermediates and final products.
Q & A
What are the common synthetic routes for 6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine?
Basic
The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and guanidine or thiourea precursors. For example, a method analogous to the preparation of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines involves refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, followed by lithium hydroxide addition . Purification is achieved via column chromatography using silica gel with ethyl acetate/petroleum ether gradients. Yield optimization may require adjusting reaction time, temperature, and stoichiometry.
How is the structural characterization of this compound performed?
Basic
Key techniques include:
- NMR spectroscopy : To confirm substituent positions and proton environments.
- X-ray crystallography : Resolves crystal packing, dihedral angles between aromatic rings, and intramolecular interactions (e.g., N–H⋯N hydrogen bonds observed in related pyrimidines) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups like amines and fluorinated aryl rings.
What initial biological screening approaches are used for this compound?
Basic
Initial screening focuses on:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., methods used for 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or receptor binding assays using fluorescence polarization or radiometric methods.
How can synthesis yield and purity be optimized for this compound?
Advanced
Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts to enhance cyclization efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Computational design : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to guide experimental conditions .
- Continuous flow reactors : Improve reproducibility and scalability compared to batch methods .
Table 1 : Example Optimization Parameters from Analogous Compounds
| Parameter | Impact on Yield | Reference |
|---|---|---|
| LiOH concentration | ↑ 20–30% | |
| Reflux time (4→6 h) | ↑ 15% | |
| Solvent (EtOH→DMF) | ↑ Purity by HPLC |
What strategies are employed for structure-activity relationship (SAR) studies?
Advanced
SAR studies focus on:
- Substituent variation : Comparing fluorophenyl, methoxyphenyl, or chlorophenyl groups to assess electronic/steric effects on bioactivity .
- Ring modifications : Introducing fused pyridine or oxazepane rings (e.g., pyrido[3,4-d]pyrimidines) to enhance potency .
- Functional group addition : Methylsulfonyl or trifluoromethyl groups to improve metabolic stability .
Table 2 : SAR Trends in Pyrimidine Derivatives
| Substituent | Biological Activity | Reference |
|---|---|---|
| 2-Fluorophenyl | ↑ Antimicrobial activity | |
| 4-Methylsulfonylphenyl | ↑ Cytotoxicity (IC₅₀ < 5 µM) | |
| Morpholinophenyl | Moderate kinase inhibition |
How can contradictions in biological activity data be resolved?
Advanced
Contradictions arise from assay variability or structural polymorphism. Mitigation strategies:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature) .
- Polymorph screening : X-ray crystallography to identify crystal forms affecting solubility/bioavailability .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay).
What is the role of computational modeling in studying this compound?
Advanced
Computational approaches include:
- Reaction path search : Quantum mechanics (QM) methods like DFT predict intermediates and transition states .
- Molecular docking : Simulate binding to targets (e.g., kinases, bacterial enzymes) to prioritize synthetic targets .
- Pharmacophore modeling : Identify critical functional groups for activity .
Notes
- Data tables synthesize findings from multiple studies to highlight trends.
- Methodological answers emphasize experimental design and validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
